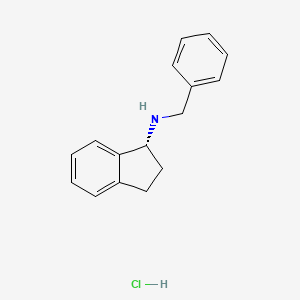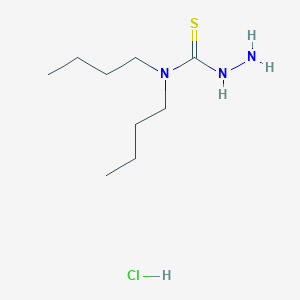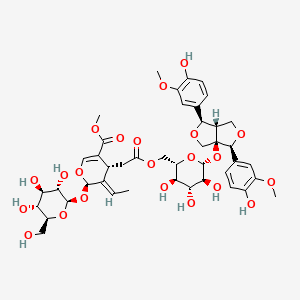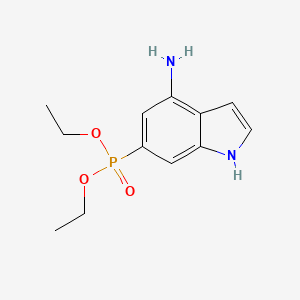
2-Chlorotoluene-d7
Übersicht
Beschreibung
2-Chlorotoluene-d7 is a chemical compound with the molecular formula C7D7Cl . It has an average mass of 133.627 Da and a monoisotopic mass of 133.067566 Da .
Synthesis Analysis
The synthesis of 2-chlorotoluene involves the reaction of 2-chlorotoluene with chlorine in the presence of phosphorus pentachloride . This reaction is known to yield high amounts of 2-chlorobenzotrichloride . Another method involves the diazotization of 2- and 4-toluidines (i.e., 2- and 4-aminotoluene), followed by treatment with cuprous chloride .Molecular Structure Analysis
The molecular structure of 2-Chlorotoluene-d7 consists of seven carbon atoms, seven deuterium atoms (a stable isotope of hydrogen), and one chlorine atom . The exact structure can be found in various chemical databases .Chemical Reactions Analysis
2-Chlorotoluene can react with strong oxidizing and reducing agents, as well as with amines, nitrides, azo/diazo compounds, alkali metals, and epoxides . It’s important to note that it reacts violently with dimethyl sulfoxide .Physical And Chemical Properties Analysis
2-Chlorotoluene-d7 is a colorless liquid with an aromatic odor . It exhibits slight solubility in water . It has a density higher than water, causing it to sink when mixed with water . It can react with various substances, making it incompatible with certain agents . Additionally, it is flammable in nature .Wissenschaftliche Forschungsanwendungen
Solvent in Organic Chemistry
2-Chlorotoluene-d7 is widely used as a solvent in organic chemistry . It serves as a medium to dissolve and carry other substances, facilitating various chemical reactions and processes .
Intermediate in Dye Synthesis
This compound acts as an important intermediate in dye synthesis . Its unique properties make it suitable for facilitating the synthesis of various dyes .
Pharmaceuticals Production
2-Chlorotoluene-d7 is extensively used in the production of pharmaceuticals . It can be oxidized with permanganate to produce o-chlorobenzoic acid, which finds use in the manufacturing of various organic compounds .
Synthetic Rubber Production
In the field of materials science, 2-Chlorotoluene-d7 is used in the production of synthetic rubber compounds . Its solvency properties make it suitable for a range of applications in the chemical industry .
Preparation of 3-chloro-4-methylcatechol and 4-chloro-3-methylcatechol
The compound is utilized in the preparation of 3-chloro-4-methylcatechol and 4-chloro-3-methylcatechol, which have applications in pharmaceutical and chemical processes .
Precursor in Aryl Coupling Products Synthesis
2-Chlorotoluene-d7 serves as a precursor in the synthesis of aryl coupling products through palladium-catalyzed Negishi cross-coupling reactions . This method allows for the formation of complex organic molecules with aryl groups .
Buchwald-Hartwig Amination Reactions
It can be employed in Buchwald-Hartwig amination reactions to synthesize arylamines, which play a crucial role in the development of pharmaceuticals and materials science .
Thermophysical Property Data Research
2-Chlorotoluene-d7 is also used in research for generating critically evaluated thermophysical property data . This data is essential for understanding the compound’s behavior under various conditions, which can inform its use in different applications .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-chloro-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl/c1-6-4-2-3-5-7(6)8/h2-5H,1H3/i1D3,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSQPLPBRSHTTG-AAYPNNLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])Cl)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorotoluene-d7 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine trihydrochloride](/img/structure/B1436141.png)



![(2E)-1-butyl-2-[(2E,4E,6E)-7-(1-butyl-3,3-dimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethylindole;hexafluorophosphate](/img/structure/B1436145.png)



![4-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B1436150.png)




